molecular formula C11H16N4O B1425564 N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide CAS No. 1017022-80-8

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Cat. No.: B1425564
CAS No.: 1017022-80-8
M. Wt: 220.27 g/mol
InChI Key: DUJFZVRBRGLFND-UHFFFAOYSA-N
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Description

N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide is a chemical compound known for its unique structure and properties. It is a ligand that binds to the nicotinic acetylcholine receptor (nAChR) and has been shown to inhibit ion channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide typically involves the reaction of 6-chloronicotinic acid with piperidine, followed by the introduction of a hydroxylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide, which can have different functional groups attached to the piperidine ring or the pyridine core .

Scientific Research Applications

N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and conditions. The compound’s ability to modulate ion channel activity is due to its high affinity for the nAChR, which allows it to act as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide is unique due to its specific binding affinity for the nicotinic acetylcholine receptor and its ability to modulate ion channel activity. This makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

IUPAC Name

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFZVRBRGLFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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